3-Bromo-6-fluoropicolinic acid 3-Bromo-6-fluoropicolinic acid
Brand Name: Vulcanchem
CAS No.: 1211589-43-3
VCID: VC0108766
InChI: InChI=1S/C6H3BrFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
SMILES: C1=CC(=NC(=C1Br)C(=O)O)F
Molecular Formula: C6H3BrFNO2
Molecular Weight: 219.997

3-Bromo-6-fluoropicolinic acid

CAS No.: 1211589-43-3

Cat. No.: VC0108766

Molecular Formula: C6H3BrFNO2

Molecular Weight: 219.997

* For research use only. Not for human or veterinary use.

3-Bromo-6-fluoropicolinic acid - 1211589-43-3

Specification

CAS No. 1211589-43-3
Molecular Formula C6H3BrFNO2
Molecular Weight 219.997
IUPAC Name 3-bromo-6-fluoropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H3BrFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
Standard InChI Key GXFWACXUJKTGJF-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1Br)C(=O)O)F

Introduction

Chemical Properties and Structure

3-Bromo-6-fluoropicolinic acid is characterized by its specific molecular structure featuring a pyridine ring with three key functional groups: a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 6-position. This arrangement of atoms creates a compound with distinctive chemical behavior and reactivity profiles.

Basic Chemical Information

The compound has a well-defined set of chemical properties that distinguish it from other picolinic acid derivatives:

PropertyValue
Chemical FormulaC₆H₃BrFNO₂
Molecular Weight220 g/mol
IUPAC Name3-bromo-6-fluoropyridine-2-carboxylic acid
CAS Number1211589-43-3
MDL NumberMFCD13185802
PubChem CID70700748
Standard InChIInChI=1S/C6H3BrFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
InChI KeyGXFWACXUJKTGJF-UHFFFAOYSA-N
SMILESC1=CC(=NC(=C1Br)C(=O)O)F
AppearanceNot specifically reported
Boiling Point321.3±42.0 °C at 760 mmHg

The structure of 3-bromo-6-fluoropicolinic acid features a carboxylic acid group that can participate in hydrogen bonding and acid-base reactions, while the bromine and fluorine substituents modify the electronic distribution across the pyridine ring, affecting both its physical properties and chemical reactivity .

Electronic and Structural Characteristics

The presence of both bromine and fluorine atoms on the pyridine ring creates a unique electronic environment. Fluorine, being highly electronegative, withdraws electron density from the aromatic system, while bromine, as a larger halogen, contributes different electronic effects. This combination of halogens results in a compound with distinctive reactivity patterns, particularly in substitution and coupling reactions commonly employed in pharmaceutical synthesis .

The asymmetric distribution of electron density due to the halogen substituents makes 3-bromo-6-fluoropicolinic acid particularly valuable in medicinal chemistry, where such electronic properties can influence the binding affinity and specificity of drug candidates to biological targets.

Synthesis and Applications

Pharmaceutical Applications

3-Bromo-6-fluoropicolinic acid has found significant applications in pharmaceutical research, particularly in the development of compounds targeting cancer and immune disorders. The compound serves as a valuable building block in medicinal chemistry, contributing to the synthesis of more complex bioactive molecules .

Research has indicated that 3-bromo-6-fluoropicolinic acid can be utilized as a replacement for 3-bromo-6-chloropicolinic acid in certain synthetic pathways, suggesting that the fluorine-containing variant may offer advantages in terms of reactivity, stability, or biological activity profiles of the resulting compounds .

The compound appears to be particularly relevant in the development of apoptosis-inducing agents. These agents target the Bcl-2 family proteins, which play crucial roles in regulating programmed cell death (apoptosis). Dysregulation of apoptotic pathways is implicated in various diseases, including cancer and immune disorders, making compounds derived from 3-bromo-6-fluoropicolinic acid potentially valuable therapeutic candidates .

Comparison with Related Compounds

Structural Analogs

3-Bromo-6-fluoropicolinic acid belongs to a family of halogenated picolinic acid derivatives. Comparing this compound with similar structures provides insight into the significance of its specific substitution pattern:

CompoundKey DifferencesPotential Impact on Properties
6-Fluoropicolinic acidLacks bromine at 3-positionDifferent electronic properties, generally less reactive in certain coupling reactions
3-Bromo-6-chloropicolinic acidContains chlorine instead of fluorineDifferent electronic effects and potentially different metabolic stability
4-Difluoromethoxy-6-fluoropicolinic acidDifferent substitution patternAlternative electronic and steric properties, potentially different biological activities

The presence of bromine at the 3-position of 3-bromo-6-fluoropicolinic acid likely confers distinct electronic properties compared to the non-brominated analog, potentially enhancing its utility in certain synthetic applications and pharmaceutical development contexts.

Structure-Activity Relationships

The specific positioning of the bromine and fluorine atoms in 3-bromo-6-fluoropicolinic acid creates a unique electronic distribution that may influence:

  • Binding affinity to target proteins in biological systems

  • Metabolic stability and pharmacokinetic properties

  • Reactivity in chemical transformations for further derivatization

  • Physicochemical properties such as solubility and lipophilicity

These structure-activity relationships are particularly important in the context of drug discovery, where small changes in molecular structure can significantly impact therapeutic efficacy and safety profiles.

Hazard StatementsPrecautionary StatementsSignal Word
H302 - Harmful if swallowedP261 - Avoid breathing dust/fume/gas/mist/vapors/sprayWarning
H315 - Causes skin irritationP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation

These hazard classifications indicate that 3-bromo-6-fluoropicolinic acid should be handled with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation to minimize exposure risks .

Research Applications

Medicinal Chemistry

The primary research focus for 3-bromo-6-fluoropicolinic acid appears to be in medicinal chemistry, particularly in the development of compounds targeting apoptotic pathways. The compound has been utilized in the synthesis of agents that may influence the delicate balance of pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family .

This research direction is particularly significant for cancer treatment development, as dysregulated apoptosis is a hallmark of cancer cells. By creating compounds that can selectively induce apoptosis in cancer cells, researchers aim to develop more effective and targeted cancer therapies with potentially fewer side effects compared to conventional chemotherapeutic agents.

Synthetic Building Block

Beyond its direct applications in pharmaceutical research, 3-bromo-6-fluoropicolinic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid group, along with the strategically positioned halogen atoms, makes this compound useful for:

  • Amide coupling reactions to create peptide-like structures

  • Esterification to produce more lipophilic derivatives

  • Metal-catalyzed cross-coupling reactions utilizing the bromine substituent

  • Nucleophilic aromatic substitution reactions leveraging the fluorine substituent

These synthetic applications extend the utility of 3-bromo-6-fluoropicolinic acid beyond medicinal chemistry to broader areas of organic synthesis and materials science.

Future Research Directions

The unique structural and electronic properties of 3-bromo-6-fluoropicolinic acid suggest several promising directions for future research:

  • Further exploration of its role in developing apoptosis-targeting cancer therapies

  • Investigation of structure-activity relationships in derivatives with modified substituents

  • Development of improved synthetic methodologies for its preparation and functionalization

  • Exploration of potential applications in materials science and beyond pharmaceutical research

As research continues, additional applications and properties of this compound may be discovered, potentially expanding its utility in various scientific and industrial contexts.

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